Z-Gly-D-leu-OH

Catalog No.
S752991
CAS No.
57818-73-2
M.F
C16H22N2O5
M. Wt
322.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-Gly-D-leu-OH

CAS Number

57818-73-2

Product Name

Z-Gly-D-leu-OH

IUPAC Name

(2R)-4-methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoic acid

Molecular Formula

C16H22N2O5

Molecular Weight

322.36 g/mol

InChI

InChI=1S/C16H22N2O5/c1-11(2)8-13(15(20)21)18-14(19)9-17-16(22)23-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,22)(H,18,19)(H,20,21)/t13-/m1/s1

InChI Key

MRRLFGAIRAUOCS-CYBMUJFWSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1

Isomeric SMILES

CC(C)C[C@H](C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1
  • Stereochemical Studies

    The presence of D-Leucine makes Z-Gly-D-Leu-OH a valuable tool for studying the importance of stereochemistry in biological processes. Proteins are built from L-amino acids, and D-amino acids often have different interactions with enzymes and receptors. By comparing the behavior of Z-Gly-D-Leu-OH with its L-isomer, researchers can gain insights into the role of stereochemistry in protein function and ligand binding [1].

  • Peptide Synthesis

    Z-Gly-D-Leu-OH can serve as a building block for the synthesis of longer peptides containing D-amino acids. The Z group acts as a protecting group, ensuring that only the desired amino acid (Glycine in this case) participates in the peptide bond formation during synthesis. This allows researchers to create specific peptide sequences with defined stereochemistry for further studies [2].

  • Enzyme Specificity Studies

    Some enzymes exhibit stereospecificity, meaning they only recognize and act on substrates with a specific amino acid configuration (L or D). Z-Gly-D-Leu-OH can be used to probe the substrate specificity of enzymes. If an enzyme does not cleave the Glycine-D-Leucine bond in Z-Gly-D-Leu-OH, it suggests that the enzyme has high stereospecificity for L-amino acids [3].

  • Development of D-Peptide Therapeutics

    D-peptides have gained interest in recent years due to their potential advantages over L-peptides, such as increased stability against proteases. Z-Gly-D-Leu-OH can be a starting material for the development of D-peptide therapeutics. Researchers can modify the structure of Z-Gly-D-Leu-OH to create novel D-peptides with desired functional properties [4].

Citations:

  • Berg JM, Tymoczko JL, Stryer L. Biochemistry. 5th edition. New York: W.H. Freeman; 2002. Chapter 28, Amino Acids and Peptides:
  • Atherton E, Sheppard RC. Solid-Phase Peptide Synthesis. Chemical Society Reviews. 1989;18(1):547-578:
  • Koshland DE. The Enzymes. Vol. 2. Boyer PD, ed. Academic Press, New York, 1970: 393-415: )
  • Gandhi A, Millard DD, Thomas WD, Chadwick MW. Development of D-peptide therapeutics. Future Medicinal Chemistry. 2014;6(8):833-859:

Z-Gly-D-leucine (Z-Gly-D-leu-OH) is a dipeptide compound consisting of glycine and D-leucine, where the amino group of the glycine is protected by a benzyloxycarbonyl (Z) group. This compound is notable for its structural features, which contribute to its unique properties in biochemical applications. The presence of the D-leucine enantiomer distinguishes it from its L-leucine counterpart, potentially influencing its biological activity and interactions with various biological systems.

  • Studying protein-protein interactions: By incorporating Z-Gly-D-Leu-OH into a larger peptide sequence, researchers can investigate how these modified peptides interact with specific proteins. The D-configuration of leucine can sometimes influence the binding compared to an L-amino acid.
  • Developing new drugs: Peptides containing Z-Gly-D-Leu-OH can be used as probes to study protein function and potentially serve as starting points for drug discovery.

While extensive safety data is not available for Z-Gly-D-Leu-OH specifically, some general precautions are recommended when handling peptides:

  • Wear personal protective equipment (PPE): Gloves, safety glasses, and a lab coat are essential to minimize skin and eye contact.
  • Avoid inhalation and ingestion: Handle the peptide in a fume hood to avoid inhaling dust particles.
  • Proper disposal: Follow institutional guidelines for disposing of chemical waste.
Typical of peptide compounds:

  • Hydrolysis: The amide bond between glycine and D-leucine can be hydrolyzed by proteolytic enzymes, leading to the release of the constituent amino acids. This reaction can occur under physiological conditions, making it relevant in biological contexts .
  • Native Chemical Ligation: This compound can be utilized in native chemical ligation processes, which involve the formation of amide bonds between peptide fragments. The presence of a thioester moiety at one end allows for efficient ligation under mild conditions .
  • Deprotection: The Z group can be removed under acidic conditions, exposing the free amino group of glycine, which can further participate in peptide synthesis or other chemical modifications.

Z-Gly-D-leu-OH exhibits various biological activities due to its structural components:

  • Peptide Activity: As a dipeptide, it may influence protein folding and stability when incorporated into larger peptide chains. The D-leucine residue may enhance resistance to enzymatic degradation compared to peptides containing L-amino acids.
  • Bitterness: Research has indicated that certain peptides, including those containing D-amino acids, can exhibit bitterness. This property may be relevant in food science and flavor chemistry .
  • Potential Therapeutic

The synthesis of Z-Gly-D-leu-OH typically involves solid-phase peptide synthesis or solution-phase methods. Key steps include:

  • Protection of Amino Acids: The amino group of glycine is protected using a benzyloxycarbonyl group.
  • Coupling Reaction: Glycine is coupled with D-leucine using coupling agents such as dicyclohexylcarbodiimide in an organic solvent like methylene chloride .
  • Purification: The crude product is purified through techniques such as high-performance liquid chromatography to obtain the desired dipeptide with high purity.

Z-Gly-D-leu-OH has several applications across different fields:

  • Peptide Synthesis: It serves as an intermediate in synthesizing more complex peptides and proteins.
  • Biochemical Research: Used in studies investigating peptide interactions, enzymatic activity, and structure-function relationships.
  • Flavor Enhancement: Its bitterness profile may be explored in food science for flavor modulation.

Studies on Z-Gly-D-leu-OH often focus on its interactions with enzymes and receptors:

  • Enzymatic Hydrolysis: Investigations into how proteases recognize and cleave this dipeptide provide insights into its stability and potential applications as a drug delivery system.
  • Receptor Binding: Research may explore how this compound interacts with specific receptors, contributing to our understanding of peptide-receptor dynamics.

Z-Gly-D-leu-OH shares structural similarities with various other peptides. Here are some comparable compounds:

CompoundStructureUnique Features
Z-Gly-L-leucineGlycine + L-LeucineNatural L-enantiomer; potentially different biological activities.
Z-Ala-D-leucineAlanine + D-LeucineVariation in amino acid composition influences properties.
Z-Gly-ValGlycine + ValineDifferent branched-chain amino acid; affects hydrophobicity.
Z-Leu-LeuLeucine + LeucineHomodipeptide; may exhibit different biochemical properties.

The uniqueness of Z-Gly-D-leu-OH lies in its specific combination of a D-amino acid with a glycine residue, which may impart distinct biochemical properties not found in other similar compounds. Its potential applications in drug design and biochemical research make it a valuable subject for further study.

XLogP3

2.1

Sequence

GL

Dates

Modify: 2023-08-15

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